![molecular formula C22H16N2O2S B2808012 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-77-4](/img/structure/B2808012.png)
4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of N-substituted cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular formula of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is C22H16N2O2S . The average mass is 372.440 Da and the monoisotopic mass is 372.093262 Da .Chemical Reactions Analysis
Benzothiazole compounds have been found to exhibit a wide range of chemical reactivity. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
References:
- Arfan, M., Tahira, A., Mannan, A., & Fatima, T. (2020). A Facile Approach to the Synthesis of Benzothiazoles from N-Protected Amino Acids. Russian Journal of Organic Chemistry, 56(4), 292–297
- ChemSpider. (n.d.). Structure of 4-Benzoyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Design and synthesis of newer N-benzimidazol-2yl benzamide derivatives as glycogen synthase kinase-3β inhibitors. (2020). Medicinal Chemistry Research, 29(9), 1677–1688
Mechanism of Action
While the specific mechanism of action for “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is not mentioned in the retrieved data, benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs containing a benzothiazole nucleus are available in the market, including riluzole for the treatment of amyotrophic lateral sclerosis, ethoxzolamide for the treatment of glaucoma, and pramipexole for the treatment of Parkinson’s disease .
Future Directions
Benzothiazole derivatives have shown potential in various fields, especially in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” in these areas. Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.
properties
IUPAC Name |
4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXMNGSJECPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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